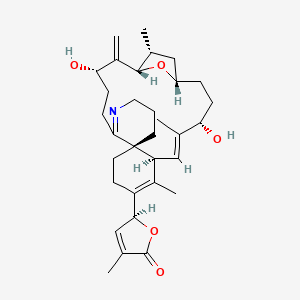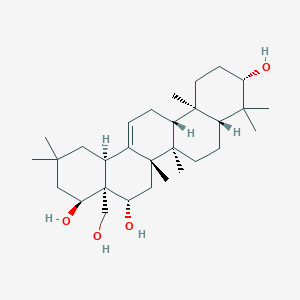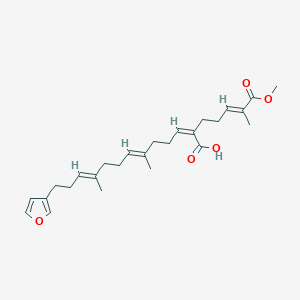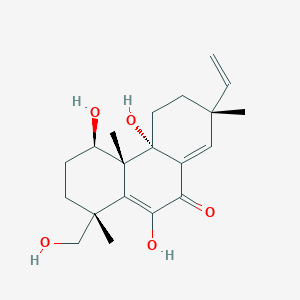![molecular formula C23H39NO5 B1259527 (E,7S)-N-[(2S)-2-[(1S,6R)-6-hydroxy-3-methyl-2-oxocyclohex-3-en-1-yl]-2-methoxyethyl]-7-methoxydodec-4-enamide](/img/structure/B1259527.png)
(E,7S)-N-[(2S)-2-[(1S,6R)-6-hydroxy-3-methyl-2-oxocyclohex-3-en-1-yl]-2-methoxyethyl]-7-methoxydodec-4-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E,7S)-N-[(2S)-2-[(1S,6R)-6-hydroxy-3-methyl-2-oxocyclohex-3-en-1-yl]-2-methoxyethyl]-7-methoxydodec-4-enamide is a secondary metabolite isolated from the marine cyanobacterium Lyngbya majuscule. This compound belongs to the malyngamide family, which is known for its diverse biological activities, including anti-inflammatory, anti-feedant, cytotoxic, anti-leukemic, anti-tumor, antifungal, and anti-HIV properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of malyngamide V involves several key steps, including Sharpless asymmetric epoxidation, Julia-Kocinski olefination, Marouka asymmetric allylation, and cross metathesis reactions . These reactions are carried out under specific conditions to ensure the stereoselective formation of the desired product.
Industrial Production Methods
While there is limited information on the industrial production methods of malyngamide V, it is typically synthesized in research laboratories using the aforementioned synthetic routes. The scalability of these methods for industrial production remains a subject of ongoing research.
Chemical Reactions Analysis
Types of Reactions
(E,7S)-N-[(2S)-2-[(1S,6R)-6-hydroxy-3-methyl-2-oxocyclohex-3-en-1-yl]-2-methoxyethyl]-7-methoxydodec-4-enamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of malyngamide V include oxidizing agents, reducing agents, and nucleophiles . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions involving malyngamide V include various analogs and derivatives with enhanced biological activities . These products are often screened for their potential therapeutic applications.
Scientific Research Applications
Chemistry: Used as a model compound for studying complex organic synthesis and reaction mechanisms.
Biology: Investigated for its role in cellular signaling pathways and its effects on various biological processes.
Medicine: Explored for its potential as an anti-cancer, anti-inflammatory, and anti-microbial agent.
Mechanism of Action
(E,7S)-N-[(2S)-2-[(1S,6R)-6-hydroxy-3-methyl-2-oxocyclohex-3-en-1-yl]-2-methoxyethyl]-7-methoxydodec-4-enamide exerts its effects through various molecular targets and pathways . It interacts with specific proteins and enzymes, modulating their activity and influencing cellular processes. The compound’s mechanism of action involves binding to receptors and inhibiting key signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
(E,7S)-N-[(2S)-2-[(1S,6R)-6-hydroxy-3-methyl-2-oxocyclohex-3-en-1-yl]-2-methoxyethyl]-7-methoxydodec-4-enamide is unique among its analogs due to its specific structural features and biological activities . Similar compounds in the malyngamide family include malyngamide A, malyngamide B, and malyngamide F . These compounds share a common fatty acid side chain but differ in their amide linkages and functional groups, resulting in distinct biological properties.
Properties
Molecular Formula |
C23H39NO5 |
|---|---|
Molecular Weight |
409.6 g/mol |
IUPAC Name |
(E,7S)-N-[(2S)-2-[(1S,6R)-6-hydroxy-3-methyl-2-oxocyclohex-3-en-1-yl]-2-methoxyethyl]-7-methoxydodec-4-enamide |
InChI |
InChI=1S/C23H39NO5/c1-5-6-8-11-18(28-3)12-9-7-10-13-21(26)24-16-20(29-4)22-19(25)15-14-17(2)23(22)27/h7,9,14,18-20,22,25H,5-6,8,10-13,15-16H2,1-4H3,(H,24,26)/b9-7+/t18-,19+,20+,22-/m0/s1 |
InChI Key |
CERISUFCIISKED-AIDPZRPGSA-N |
Isomeric SMILES |
CCCCC[C@@H](C/C=C/CCC(=O)NC[C@H]([C@@H]1[C@@H](CC=C(C1=O)C)O)OC)OC |
Canonical SMILES |
CCCCCC(CC=CCCC(=O)NCC(C1C(CC=C(C1=O)C)O)OC)OC |
Synonyms |
malyngamide V |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,2R,4aR,5R,8aS)-5-(hydroxymethyl)-1-[(3R)-3-hydroxy-3-methylpent-4-enyl]-2,5,8a-trimethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol](/img/structure/B1259444.png)
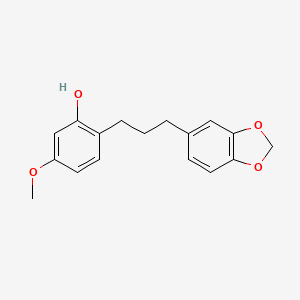

![(3R,8S,9S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-11,17-dione](/img/structure/B1259449.png)
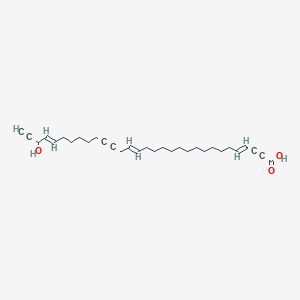
![methyl (1S,2S,16Z)-16-ethylidene-2-(hydroxymethyl)-4,14-diazatetracyclo[12.2.2.03,11.05,10]octadeca-3(11),5,7,9-tetraene-2-carboxylate](/img/structure/B1259452.png)
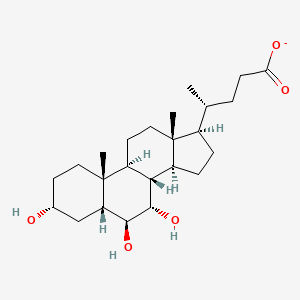
![[(2R,3S,4R,5R)-3,4,6-triacetyloxy-5-[bis(2-chloroethyl)amino]oxan-2-yl]methyl acetate](/img/structure/B1259455.png)

